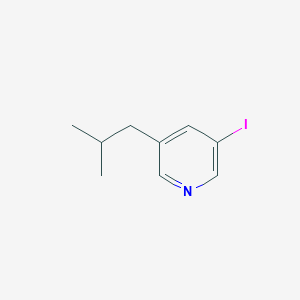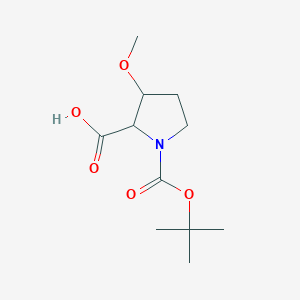
5-(3-Fluoro-2-methylphenyl)-1H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(3-Fluoro-2-methylphenyl)-1H-1,2,4-triazole is an organic compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of a fluoro and methyl substituent on the phenyl ring, which is attached to the triazole ring. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluoro-2-methylphenyl)-1H-1,2,4-triazole typically involves the reaction of 3-fluoro-2-methylphenylboronic acid with a suitable triazole precursor. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl or vinyl boronic acid and an aryl or vinyl halide. The reaction is carried out in the presence of a palladium catalyst, a base, and a solvent such as tetrahydrofuran or dimethylformamide .
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
5-(3-Fluoro-2-methylphenyl)-1H-1,2,4-triazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: The fluoro and methyl groups on the phenyl ring can undergo nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a variety of substituted triazole derivatives .
科学的研究の応用
5-(3-Fluoro-2-methylphenyl)-1H-1,2,4-triazole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 5-(3-Fluoro-2-methylphenyl)-1H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes, receptors, or signaling pathways, leading to its observed effects. Detailed studies on its molecular interactions and binding affinities are essential to understand its mechanism of action fully .
類似化合物との比較
Similar Compounds
3-Fluoro-2-methylphenylboronic acid: A precursor used in the synthesis of the triazole compound.
3-Fluorophenylboronic acid: Another boronic acid derivative with similar structural features.
Uniqueness
5-(3-Fluoro-2-methylphenyl)-1H-1,2,4-triazole is unique due to the specific arrangement of the fluoro and methyl groups on the phenyl ring, which imparts distinct chemical and biological properties. Its triazole ring also contributes to its stability and reactivity, making it a valuable compound in various research and industrial applications .
特性
分子式 |
C9H8FN3 |
|---|---|
分子量 |
177.18 g/mol |
IUPAC名 |
5-(3-fluoro-2-methylphenyl)-1H-1,2,4-triazole |
InChI |
InChI=1S/C9H8FN3/c1-6-7(3-2-4-8(6)10)9-11-5-12-13-9/h2-5H,1H3,(H,11,12,13) |
InChIキー |
FSWSRFYZCYGHJO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1F)C2=NC=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


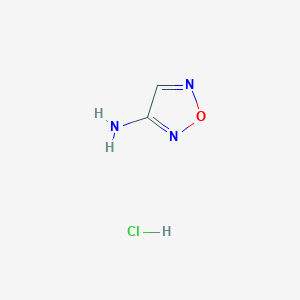

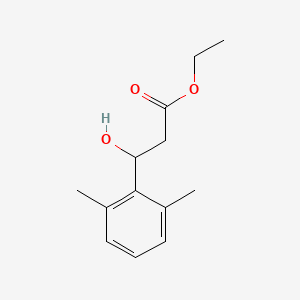

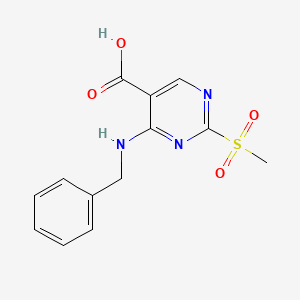
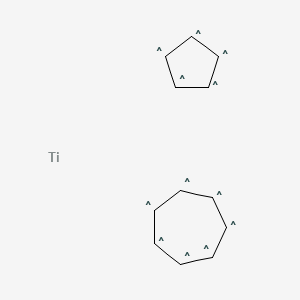
![1-Boc-3-[4-(tert-butyl)phenyl]pyrrolidine](/img/structure/B13670083.png)
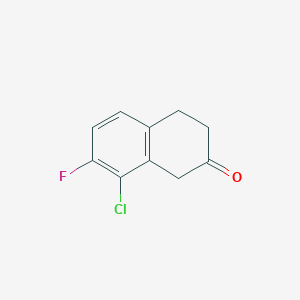
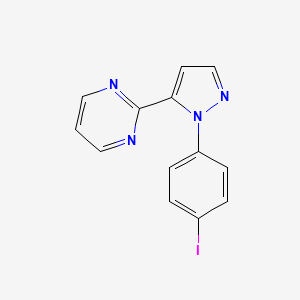
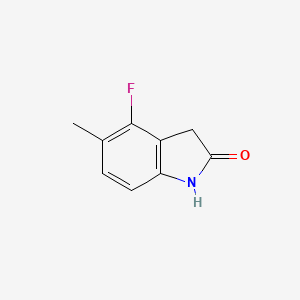

![3-Isopropyl-1,4,6,7-tetrahydropyrano[4,3-C]pyrazole](/img/structure/B13670100.png)
